

**Application Notes and Protocols: Synergistic Antifungal Effect of Fungistatin-70 with** 

## **Fluconazole**

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Antifungal agent 70	
Cat. No.:	B12370475	Get Quote

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### Introduction

The emergence of drug-resistant fungal pathogens poses a significant threat to public health. A promising strategy to combat resistance and enhance therapeutic efficacy is the use of combination therapy. These application notes detail the synergistic interaction between Fungistatin-70, a novel investigational antifungal agent, and fluconazole, a widely used triazole antifungal. Fluconazole inhibits the enzyme lanosterol 14-α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2] Fungistatin-70 is hypothesized to disrupt fungal cell wall integrity, creating a two-pronged attack when combined with fluconazole. This document provides protocols for in vitro synergy testing and summarizes key data demonstrating this synergistic effect.

## **Data Presentation**

The synergistic activity of Fungistatin-70 and fluconazole against a fluconazole-resistant strain of Candida albicans was evaluated using the checkerboard microdilution method. The Fractional Inhibitory Concentration Index (FICI) was calculated to quantify the interaction. Synergy is defined as an FICI of  $\leq$  0.5, an additive effect as an FICI of > 0.5 to  $\leq$  1.0, indifference as an FICI of > 1.0 to  $\leq$  4.0, and antagonism as an FICI of > 4.0.



Table 1: Checkerboard Assay Results for Fungistatin-70 in Combination with Fluconazole against Candida albicans

Compound	MIC Alone (μg/mL)	MIC in Combination (µg/mL)	FICI	Interpretation
Fungistatin-70	16	2	0.125	Synergy
Fluconazole	64	4	0.0625	
FICI (Sum)	0.1875	Synergy		_

Time-kill curve analysis was performed to assess the pharmacodynamics of the synergistic interaction over 24 hours. The combination of Fungistatin-70 and fluconazole demonstrated a significant reduction in fungal viability compared to either agent alone.

Table 2: Time-Kill Curve Analysis of Fungistatin-70 and Fluconazole against Candida albicans



Treatmen t	Log10 CFU/mL at 0h	Log10 CFU/mL at 4h	Log10 CFU/mL at 8h	Log10 CFU/mL at 12h	Log10 CFU/mL at 24h	Change in Log10 CFU/mL (0-24h)
Growth Control	5.0	5.8	6.5	7.2	8.0	+3.0
Fungistatin -70 (2 μg/mL)	5.0	4.8	4.5	4.3	4.0	-1.0
Fluconazol e (4 μg/mL)	5.0	4.9	4.7	4.6	4.5	-0.5
Fungistatin -70 (2 μg/mL) + Fluconazol e (4 μg/mL)	5.0	4.2	3.1	2.0	<2.0	> -3.0 (Fungicidal )

# Experimental Protocols Checkerboard Microdilution Assay

This method is used to determine the in vitro synergistic activity of two antimicrobial agents.[3] [4][5]

#### Materials:

- 96-well microtiter plates
- Fungistatin-70 stock solution
- Fluconazole stock solution
- Candida albicans inoculum (adjusted to 0.5 McFarland standard)



- RPMI 1640 medium buffered with MOPS
- Spectrophotometer (for reading optical density at 600 nm)

#### Protocol:

- Prepare serial twofold dilutions of Fungistatin-70 and fluconazole in RPMI 1640 medium in separate 96-well plates.
- In a new 96-well plate, add 50 μL of RPMI 1640 to all wells.
- Add 50 μL of each Fungistatin-70 dilution horizontally and 50 μL of each fluconazole dilution vertically. This creates a matrix of drug combinations.
- Prepare the fungal inoculum by suspending several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in RPMI 1640 to achieve a final concentration of approximately 0.5-2.5 x 10<sup>3</sup> CFU/mL.
- Add 100 µL of the final fungal inoculum to each well of the drug combination plate.
- Include wells with only one drug and a drug-free well as controls.
- Incubate the plate at 35°C for 24-48 hours.
- Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination. The MIC is the lowest concentration that inhibits visible growth.
- Calculate the FICI using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

## **Time-Kill Curve Analysis**

This assay evaluates the rate and extent of fungal killing over time. [6][7][8]

#### Materials:

- Culture tubes
- Fungistatin-70 and fluconazole at desired concentrations



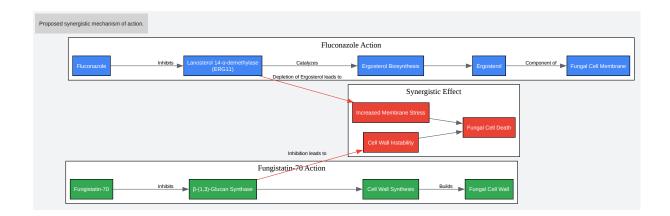
- Candida albicans inoculum
- Sabouraud Dextrose Agar (SDA) plates
- Incubator
- Shaker

#### Protocol:

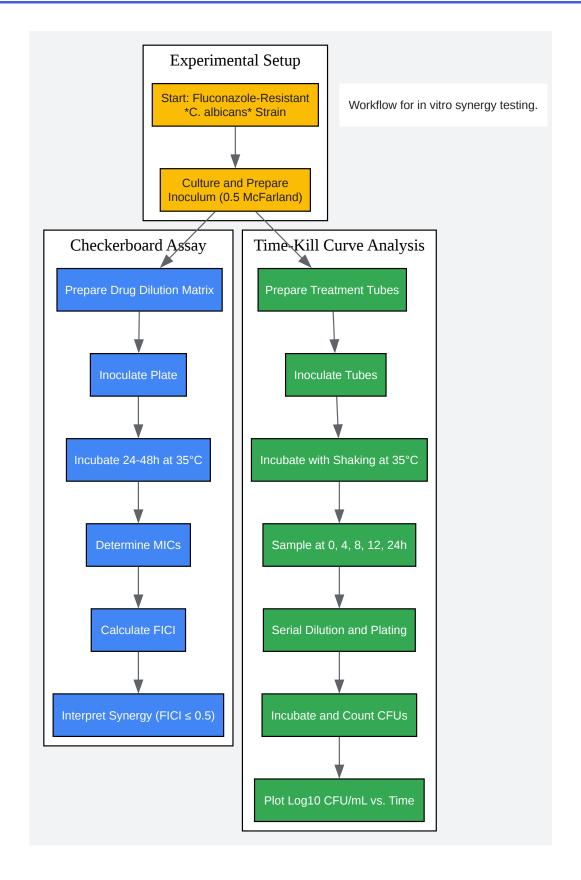
- Prepare tubes with RPMI 1640 medium containing Fungistatin-70 alone, fluconazole alone, the combination of both, and a drug-free growth control.
- Prepare a fungal inoculum as described for the checkerboard assay and adjust to a starting concentration of approximately 1-5 x 10<sup>5</sup> CFU/mL in each tube.
- Incubate the tubes at 35°C in a shaking incubator.
- At predetermined time points (e.g., 0, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
- Perform serial dilutions of the aliquots in sterile saline.
- Plate the dilutions onto SDA plates.
- Incubate the plates at 35°C for 24-48 hours.
- Count the number of colonies (CFU/mL) on each plate.
- Plot the log10 CFU/mL versus time for each treatment. Synergy is defined as a ≥2 log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.

# Visualizations Proposed Signaling Pathway for Synergy









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